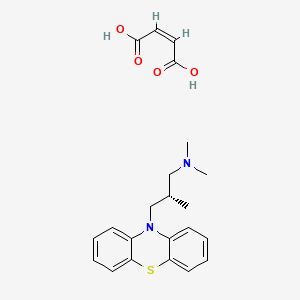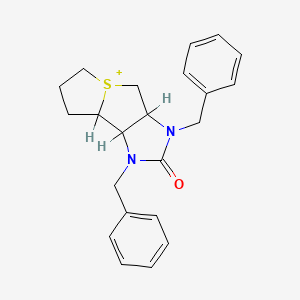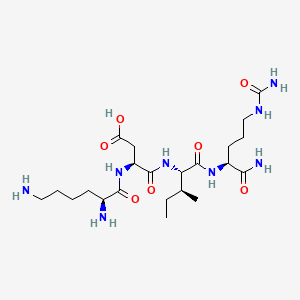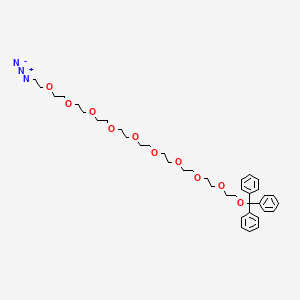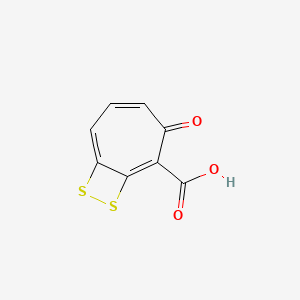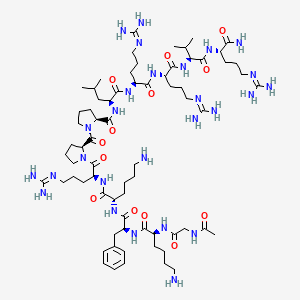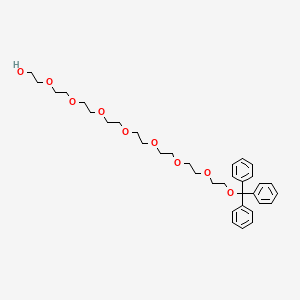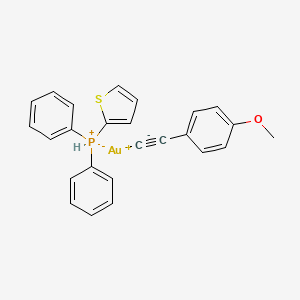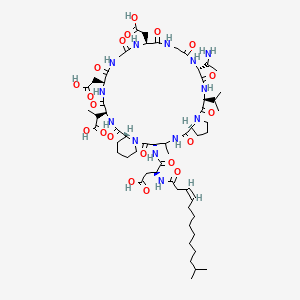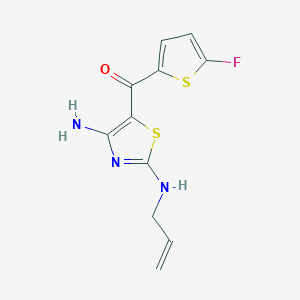
UL04
Übersicht
Beschreibung
UL04 is a CREBBP bromodomain inhibitor.
Wissenschaftliche Forschungsanwendungen
Ultra Low Sulfur Diesel (ULSD) Production
Ultra Low Sulfur Diesel (ULSD) has been a significant focus in the scientific community due to environmental regulations demanding reduced sulfur content in diesel fuel. The production of ULSD is aimed at minimizing diesel engine emissions and improving air quality. Recent advances in the science and technology of ULSD involve a comprehensive understanding of factors influencing deep desulfurization of diesel and finding cost-effective methods for its production. Notably, the development of deep Hydrodesulfurization (HDS) catalysts and alternative non-hydrogenation processes have been pivotal. The selection of catalysts and the management of hydrogen consumption are critical aspects in the production of ULSD (Stanislaus, Marafi, & Rana, 2010).
Ultra-Low Power (ULP) in Microelectronics
The field of microelectronics is shifting its focus towards Ultra-Low Power (ULP) technologies, particularly for applications like remote wireless sensor networks and medical electronics. These applications aim to operate from minimal power sources like small batteries or energy harvested from the environment, necessitating research in various areas to achieve this goal (Buss, 2011).
Ultra Low Expansion (ULE) Glass
Research has also delved into ultra-low expansion (ULE) glass, particularly in understanding the modifications induced by ultrashort pulse laser in ULE glass. These modifications include the formation of nanogratings and local melting due to high laser powers. The study of laser-induced darkening and the structure of laser-induced nanopores is crucial in the material's applications, potentially in data storage owing to the ability to locally tune modifications (Richter et al., 2015).
Ultra-Low-Pressure Reverse Osmosis Membranes (ULPROM)
ULPROMs are explored for their performance in separating heavy metals from solutions, demonstrating over 95% rejection for divalent and hexavalent heavy metals. The study of operational parameters such as pressure, feed concentration, pH, and interference from other ions is essential for industrial applications in heavy metal recovery and wastewater reclamation (Ozaki, Sharma, & Saktaywin, 2002).
Eigenschaften
CAS-Nummer |
1801324-41-3 |
|---|---|
Produktname |
UL04 |
Molekularformel |
C18H17NO5 |
Molekulargewicht |
327.34 |
IUPAC-Name |
3-[[(5-Acetyl-2-ethoxyphenyl)amino]carbonyl]-benzoic acid |
InChI |
InChI=1S/C18H17NO5/c1-3-24-16-8-7-12(11(2)20)10-15(16)19-17(21)13-5-4-6-14(9-13)18(22)23/h4-10H,3H2,1-2H3,(H,19,21)(H,22,23) |
InChI-Schlüssel |
GFOBMGVVDGTGAJ-UHFFFAOYSA-N |
SMILES |
O=C(O)C1=CC=CC(C(NC2=CC(C(C)=O)=CC=C2OCC)=O)=C1 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
UL04, UL 04, UL-04 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





